Cas no 2416230-56-1 (5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one)

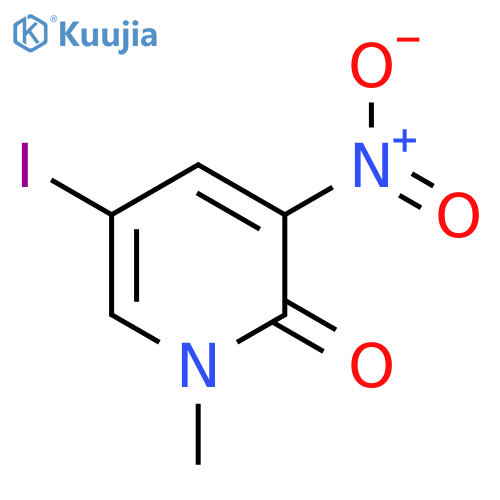

2416230-56-1 structure

商品名:5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

CAS番号:2416230-56-1

MF:C6H5IN2O3

メガワット:280.019973516464

MDL:MFCD32667846

CID:5675763

PubChem ID:146155415

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

- EN300-26673662

- 2416230-56-1

- 5-Iodo-1-methyl-3-nitropyridin-2-one

-

- MDL: MFCD32667846

- インチ: 1S/C6H5IN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3

- InChIKey: UQNILIOWOBBMFP-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(N(C)C=1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 279.93449g/mol

- どういたいしつりょう: 279.93449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.1Ų

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26673662-5.0g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95.0% | 5.0g |

$1530.0 | 2025-03-20 | |

| Enamine | EN300-26673662-0.05g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95.0% | 0.05g |

$101.0 | 2025-03-20 | |

| 1PlusChem | 1P028YA6-50mg |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 50mg |

$182.00 | 2024-05-22 | |

| Aaron | AR028YII-5g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 5g |

$2129.00 | 2023-12-15 | |

| 1PlusChem | 1P028YA6-100mg |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 100mg |

$243.00 | 2024-05-22 | |

| 1PlusChem | 1P028YA6-1g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 1g |

$715.00 | 2024-05-22 | |

| Aaron | AR028YII-1g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 1g |

$751.00 | 2025-02-17 | |

| Enamine | EN300-26673662-0.5g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95.0% | 0.5g |

$407.0 | 2025-03-20 | |

| Enamine | EN300-26673662-10.0g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95.0% | 10.0g |

$2269.0 | 2025-03-20 | |

| Enamine | EN300-26673662-1g |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one |

2416230-56-1 | 95% | 1g |

$528.0 | 2023-09-12 |

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

2416230-56-1 (5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量